

# Vut-MK142: A Comprehensive Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **Vut-MK142**

Cat. No.: **B611789**

[Get Quote](#)

Application Notes and Protocols for the Potent and Selective H3 Receptor Antagonist and Cardiomyogenic Agent

For researchers and professionals in drug development, **Vut-MK142** presents a compelling molecule with dual activities. It is a potent and selective antagonist of the histamine H3 receptor (H3R) and has been identified as a novel synthetic agent capable of inducing cardiomyocyte differentiation. This document provides detailed information on its procurement, key experimental protocols, and the signaling pathways it modulates, designed to facilitate its application in research settings.

## Supplier and Purchasing Information

**Vut-MK142** is available from several reputable chemical suppliers catering to the research community. The compound is typically supplied as a crystalline solid with high purity.

| Supplier        | Catalog Number | Available Quantities              | Purity      | Formulation       |
|-----------------|----------------|-----------------------------------|-------------|-------------------|
| MedChemExpress  | HY-101550      | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | >98%        | Crystalline solid |
| Cayman Chemical | 39095          | 5 mg, 10 mg, 25 mg                | ≥98%        | Crystalline solid |
| Selleckchem     | S8687          | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | ≥99% (HPLC) | Crystalline solid |

#### Storage and Handling:

Upon receipt, **Vut-MK142** should be stored at -20°C for long-term stability. For experimental use, it is recommended to prepare a stock solution in a suitable solvent such as DMSO. MedChemExpress suggests that a DMSO stock solution can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

## Biological Activity and Quantitative Data

**Vut-MK142** exhibits high affinity and selectivity for the histamine H3 receptor across different species. Its activity as a cardiomyogenic agent has also been quantified in cell-based assays.

| Parameter                                          | Species | Value             |
|----------------------------------------------------|---------|-------------------|
| Ki (H3 Receptor)                                   | Human   | 0.83 nM           |
| Ki (H3 Receptor)                                   | Rat     | 1.4 nM            |
| Ki (H3 Receptor)                                   | Monkey  | 0.44 nM           |
| Nkx2.5 Luciferase Reporter Assay (P19 cells, 1 µM) | -       | 3.1-fold increase |

## Experimental Protocols

The following are detailed protocols for key experiments involving **Vut-MK142**, based on published research.

## Protocol 1: In Vitro Cardiomyocyte Differentiation of P19 and C2C12 Cells

This protocol describes the induction of cardiomyocyte differentiation from embryonal carcinoma cells (P19) and myoblasts (C2C12) using **Vut-MK142**.

### Materials:

- P19 or C2C12 cells
- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS)
- **Vut-MK142** (stock solution in DMSO)
- DMSO (vehicle control)
- Tissue culture plates

### Procedure:

- Cell Culture: Culture P19 or C2C12 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Cell Seeding: Seed the cells in tissue culture plates at a density appropriate for differentiation protocols.
- Treatment: The day after seeding, replace the medium with fresh DMEM containing 10% FBS and **Vut-MK142** at a final concentration of 1 µM. For the vehicle control, add an equivalent volume of DMSO.
- Incubation: Incubate the cells for 7 days, replacing the medium with fresh **Vut-MK142**-containing or control medium every 2 days.

- Assessment of Differentiation: After 7 days, assess cardiomyocyte differentiation by analyzing the expression of cardiac-specific markers such as atrial natriuretic factor (ANF) and Nkx2.5 using methods like RT-PCR or immunofluorescence.

## Protocol 2: Nkx2.5 Promoter Luciferase Reporter Assay

This assay is used to quantify the activation of the Nkx2.5 promoter, a key transcription factor in cardiac development, in response to **Vut-MK142** treatment.

### Materials:

- P19 cells
- Nkx2.5 promoter-luciferase reporter construct
- Transfection reagent
- Vut-MK142**
- Luciferase assay system
- Luminometer

### Procedure:

- Transfection: Co-transfect P19 cells with the Nkx2.5 promoter-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
- Treatment: After 24 hours, replace the medium with fresh medium containing 1  $\mu$ M **Vut-MK142** or DMSO as a vehicle control.
- Incubation: Incubate the cells for an additional 48-72 hours.
- Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

- Data Analysis: Normalize the Nkx2.5 promoter-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

## Signaling Pathways and Mechanisms of Action

**Vut-MK142**'s biological effects are mediated through at least two distinct signaling pathways.

### Histamine H3 Receptor Antagonism

As an antagonist of the H3 receptor, **Vut-MK142** blocks the inhibitory effects of histamine on neurotransmitter release. The H3 receptor is a G<sub>ai/o</sub>-coupled receptor, and its activation typically leads to a decrease in cAMP levels and modulation of ion channel activity. By blocking this receptor, **Vut-MK142** can increase the release of several neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine.



[Click to download full resolution via product page](#)

Caption: **Vut-MK142** blocks the inhibitory H3 receptor, leading to increased neurotransmitter release.

### Cardiomyogenic Differentiation

The precise signaling pathway through which **Vut-MK142** induces cardiomyocyte differentiation is still under investigation. However, it is known to upregulate key cardiac transcription factors like Nkx2.5. This suggests an involvement of pathways that are critical for heart development. The workflow for investigating this effect is outlined below.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for inducing cardiomyocyte differentiation with **Vut-MK142**.

- To cite this document: BenchChem. [Vut-MK142: A Comprehensive Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611789#vut-mk142-supplier-and-purchasing-information\]](https://www.benchchem.com/product/b611789#vut-mk142-supplier-and-purchasing-information)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)